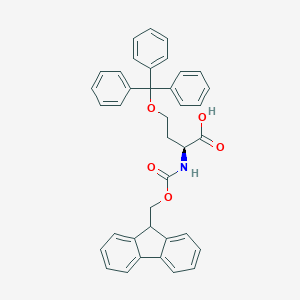

Fmoc-O-trityl-L-homosérine

Vue d'ensemble

Description

Fmoc-O-trityl-L-homoserine, also known as N-α-Fmoc-O-trityl-L-homoserine, is a derivative of the amino acid homoserine. It is commonly used as a building block in solid-phase peptide synthesis, particularly in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The compound is characterized by the presence of a trityl group protecting the hydroxyl side chain and an Fmoc group protecting the amino group.

Applications De Recherche Scientifique

Chemistry

Fmoc-O-trityl-L-homoserine is widely used in peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis (SPPS) method. It serves as a building block for the synthesis of peptides and proteins with modified side chains .

Biology

In biological research, Fmoc-O-trityl-L-homoserine is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes .

Medicine

The compound is used in the development of peptide-based therapeutics, including drugs targeting specific proteins or enzymes. It is also utilized in the synthesis of peptide vaccines and diagnostic agents .

Industry

In the pharmaceutical industry, Fmoc-O-trityl-L-homoserine is used in the large-scale synthesis of peptide drugs. It is also employed in the production of peptide-based materials for various applications .

Mécanisme D'action

Target of Action

Fmoc-O-trityl-L-homoserine, also known as Fmoc-Hse(Trt)-OH, is a building block used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that are being synthesized. The role of Fmoc-Hse(Trt)-OH is to enable side-chain modification of homoserine serines .

Mode of Action

Fmoc-Hse(Trt)-OH interacts with its targets (amino acids) through a process called Fmoc solid-phase peptide synthesis . The Trt (trityl) group can be removed with 1% TFA (trifluoroacetic acid) in DCM (dichloromethane) containing 5% TIS (triisopropylsilane), enabling the side-chain hydroxyl group to be selectively modified while the derivative is attached to the solid support .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Hse(Trt)-OH are those involved in peptide synthesis. The compound allows for the selective modification of the side-chain hydroxyl group of homoserine serines, which can lead to the creation of peptides with specific properties .

Result of Action

The result of Fmoc-Hse(Trt)-OH’s action is the creation of peptides with selectively modified homoserine serines. This can lead to peptides with specific properties, depending on the desired outcome of the synthesis .

Action Environment

The action of Fmoc-Hse(Trt)-OH can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of 15-25°C . Additionally, the effectiveness of the Trt group removal can be influenced by the concentration of TFA and TIS in the DCM .

Analyse Biochimique

Biochemical Properties

Fmoc-Hse(Trt)-OH plays a crucial role in biochemical reactions, particularly in peptide synthesis . The Trt group can be removed with 1% TFA in DCM containing 5% TIS, enabling the side-chain hydroxyl group of Fmoc-Hse(Trt)-OH to be selectively modified while the derivative is attached to the solid support .

Molecular Mechanism

The molecular mechanism of Fmoc-Hse(Trt)-OH primarily involves its role in peptide synthesis. The compound’s Trt group can be removed, allowing for the selective modification of the side-chain hydroxyl group . This process is crucial for the synthesis of specific peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, Fmoc-Hse(Trt)-OH is stable under standard conditions . The long-term effects of Fmoc-Hse(Trt)-OH on cellular function in in vitro or in vivo studies have not been extensively reported in the literature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-trityl-L-homoserine typically involves the protection of the amino and hydroxyl groups of L-homoserine. The process begins with the protection of the hydroxyl group using trityl chloride in the presence of a base such as pyridine. This is followed by the protection of the amino group with Fmoc chloride in the presence of a base like sodium carbonate. The reaction conditions usually involve anhydrous solvents such as dichloromethane and dimethylformamide to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of Fmoc-O-trityl-L-homoserine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-O-trityl-L-homoserine undergoes several types of chemical reactions, including:

Deprotection Reactions: The trityl group can be removed using trifluoroacetic acid in dichloromethane containing triisopropylsilane, while the Fmoc group can be removed using piperidine in dimethylformamide.

Substitution Reactions:

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for the removal of the trityl group.

Piperidine: Used for the removal of the Fmoc group.

Dichloromethane (DCM): and Dimethylformamide (DMF) : Common solvents used in the reactions.

Major Products Formed

Deprotected Homoserine: Formed after the removal of the trityl and Fmoc groups.

Functionalized Homoserine Derivatives: Formed through substitution reactions on the hydroxyl group.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Ser(tBu)-OH: A similar compound where the hydroxyl group is protected by a tert-butyl group instead of a trityl group.

Fmoc-Thr(tBu)-OH: Another similar compound with a tert-butyl-protected hydroxyl group on threonine.

Uniqueness

Fmoc-O-trityl-L-homoserine is unique due to the presence of the trityl group, which provides a different level of protection and reactivity compared to tert-butyl-protected analogs. The trityl group can be removed under milder conditions, making it suitable for specific synthetic applications where the preservation of sensitive functional groups is crucial .

Activité Biologique

Fmoc-O-trityl-L-homoserine is a derivative of homoserine, an amino acid that plays a critical role in peptide synthesis and biological activity. This compound is particularly notable for its applications in solid-phase peptide synthesis (SPPS) and its potential therapeutic uses. The following sections will explore its biological activity, synthesis methods, and relevant research findings.

Antimicrobial Properties

Research has indicated that peptides incorporating homoserine derivatives exhibit antimicrobial properties. A study demonstrated that certain analogs of homoserine, when synthesized as part of peptide sequences, showed significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, although specific pathways remain to be fully elucidated .

Peptide Modification

The ability to modify peptides using Fmoc-O-trityl-L-homoserine allows for the introduction of functional groups that can enhance biological activity. For instance, iodination-substitution reactions on the homoserine side chain have been explored to create more reactive peptide derivatives. This method facilitates the selective modification of peptides while maintaining their structural integrity .

Case Studies on Biological Applications

- Antitubercular Activity : In a study focusing on tuberculosis therapy, Fmoc-O-trityl-L-homoserine was utilized to synthesize peptide analogs targeting murein peptide ligase (Mpl), an enzyme crucial for bacterial peptidoglycan recycling. These analogs demonstrated inhibitory activity against Mpl and showed promise in enhancing the efficacy of existing anti-tubercular drugs .

- Hydrogel Formation : Fmoc-based hydrogels incorporating homoserine derivatives have been developed for cell culture applications. These hydrogels support cell growth and differentiation, indicating potential use in tissue engineering and regenerative medicine .

Synthesis Methods

The synthesis of Fmoc-O-trityl-L-homoserine typically involves the protection of the hydroxyl group using trityl groups, followed by standard Fmoc chemistry techniques. The synthesis pathway can be summarized as follows:

- Starting Materials : Homoserine is reacted with Fmoc-OSu to form the Fmoc-protected homoserine.

- Tritylation : The hydroxyl group is then protected with a trityl group to enhance stability during subsequent reactions.

- Purification : The product is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC) to ensure high yield and purity .

Summary Table of Synthesis Steps

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Homoserine + Fmoc-OSu | Room temperature | High |

| 2 | Tritylation | Anhydrous conditions | Moderate |

| 3 | Purification | Reversed-phase HPLC | High |

Recent Advances

Recent studies have focused on optimizing the use of Fmoc-O-trityl-L-homoserine in combinatorial peptide libraries. This approach allows for rapid screening of peptide variants with enhanced biological activities, paving the way for novel therapeutic agents .

Toxicology and Safety Profile

While the biological activities are promising, understanding the safety profile of Fmoc-O-trityl-L-homoserine is crucial. Preliminary assessments indicate low toxicity levels; however, comprehensive toxicological studies are required to ensure safety in clinical applications .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTREFXHXPNEJN-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.